molecular formula C14H19NO5 B1333092 3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid CAS No. 454473-84-8

3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B1333092
CAS No.: 454473-84-8
M. Wt: 281.3 g/mol
InChI Key: VHBNWQLIRVDMMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is often used in scientific research due to its unique structural properties, which make it a valuable tool in studying biochemical processes and developing pharmaceuticals.

Properties

IUPAC Name

3-(4-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBNWQLIRVDMMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from a suitable amino acid or amino acid ester precursor bearing the 4-hydroxyphenyl substituent, followed by Boc-protection of the amino group and, if necessary, ester hydrolysis to yield the free acid.

Stepwise Preparation

Step Description Reagents/Conditions Notes
1. Starting Material Preparation Use of 4-hydroxyphenyl-substituted amino acid or ester (e.g., ethyl or methyl 2-amino-3-(4-hydroxyphenyl)propanoate) Commercially available or synthesized via Michael addition of 4-aminophenol to acrylate derivatives Ensures the presence of the 4-hydroxyphenyl moiety
2. Boc Protection of Amino Group Reaction with di-tert-butyl dicarbonate (Boc₂O) in an organic solvent such as dichloromethane (DCM) with a base like triethylamine (Et₃N) Boc₂O, Et₃N, DCM, room temperature Protects the amino group, preventing side reactions
3. Ester Hydrolysis (if starting from ester) Hydrolysis of ester to free acid using lithium hydroxide (LiOH) in a THF/water mixture LiOH, THF/H₂O (2:1 v/v), room temperature, 2 hours Converts ester to carboxylic acid without racemization
4. Purification Extraction with ethyl acetate and water, acidification to pH ~6 to precipitate product, followed by preparative HPLC if needed Ethyl acetate, aqueous acid, HPLC Ensures high purity and enantiomeric excess

Detailed Reaction Conditions and Mechanistic Notes

  • Boc Protection: The amino group is selectively protected by reacting with di-tert-butyl dicarbonate in the presence of a mild base such as triethylamine. This reaction proceeds smoothly at room temperature and is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm completion. The choice of solvent (DCM) minimizes side reactions and racemization.

  • Ester Hydrolysis: When starting from an ester intermediate, mild basic hydrolysis using LiOH in a THF/water mixture is preferred to avoid racemization of the chiral center. The reaction is typically complete within 2 hours at room temperature.

  • Purification: After reaction completion, the mixture is extracted, and the aqueous phase is acidified to precipitate the free acid. Further purification by preparative HPLC can be employed to achieve enantiomeric purity greater than 98%.

Alternative Synthetic Routes and Modifications

Synthesis via Condensation and Reduction

An alternative approach involves condensation of 4-hydroxybenzaldehyde with tert-butyl carbamate under basic conditions (e.g., sodium hydride), followed by reduction (e.g., sodium borohydride) and oxidation steps to install the carboxylic acid functionality. This route is less common but useful for certain derivatives.

Industrial Scale Considerations

  • Continuous flow synthesis techniques have been developed to improve yield and scalability.
  • Catalysts and optimized reaction parameters are employed to maintain stereochemical integrity and reduce reaction times.
  • The use of protective groups like Boc is critical to prevent side reactions during scale-up.

Analytical Validation of the Product

Analytical Technique Purpose Key Observations
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric purity assessment Use of Chiralpak® IA or IB columns with hexane/isopropanol mobile phase; retention times confirm >98% ee
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation Characteristic peaks for Boc group (tert-butyl at δ ~1.4 ppm), aromatic protons, and hydroxy group
Optical Rotation Measurement Stereochemical confirmation Specific rotation ([α]ᴅ²⁵) compared with literature values for (S)-enantiomer
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at 295.33 g/mol consistent with molecular formula C₁₅H₂₁NO₅

Summary Table of Key Preparation Parameters

Parameter Typical Condition Effect on Product
Boc Protection Reagent Di-tert-butyl dicarbonate (Boc₂O) Efficient amino protection, high yield
Base for Boc Protection Triethylamine (Et₃N) Minimizes racemization
Solvent for Boc Protection Dichloromethane (DCM) Good solubility, mild conditions
Ester Hydrolysis Agent Lithium hydroxide (LiOH) Mild hydrolysis, preserves stereochemistry
Hydrolysis Solvent THF/water (2:1 v/v) Optimal for solubility and reaction rate
Purification Method Acidification and preparative HPLC High purity and enantiomeric excess

Research Findings and Notes

  • The Boc-protected 3-(4-hydroxyphenyl)propanoic acid derivatives have been synthesized with yields ranging from 58% to 94% depending on the specific route and conditions.
  • The presence of the Boc group significantly improves solubility in organic solvents, facilitating purification and handling.
  • Stereochemical integrity is maintained throughout the synthesis by careful choice of mild bases and reaction conditions.
  • The hydroxy group on the phenyl ring can participate in hydrogen bonding, influencing biological activity and reactivity.
  • Analytical data confirm the expected structure and high purity of the final compound, making it suitable for further applications in peptide synthesis and medicinal chemistry.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to regenerate the free amine. This reaction is critical for further functionalization of the amino group.

Reaction Conditions Product References
AcidolysisTrifluoroacetic acid (TFA) in dichloromethane (DCM)3-Amino-3-(4-hydroxyphenyl)propanoic acid
HydrolysisHCl in dioxane/water3-Amino-3-(4-hydroxyphenyl)propanoic acid

Example :

  • Treatment of Boc-β-Tyr-OH with TFA in DCM at 0°C for 1 hour quantitatively removes the Boc group, yielding 3-amino-3-(4-hydroxyphenyl)propanoic acid, a precursor for peptide synthesis .

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification to form methyl or ethyl esters, which are hydrolyzed back under basic conditions.

Reaction Reagents Conditions Product References
EsterificationThionyl chloride (SOCl₂) in methanolReflux, 2 hoursMethyl 3-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propionate
HydrolysisNaOH in methanol/waterRoom temperature, 4 hoursBoc-β-Tyr-OH (regeneration)

Example :

  • Reaction with SOCl₂ in methanol converts the carboxylic acid to its methyl ester, facilitating subsequent coupling reactions .

Hydrazide Formation and Condensation Reactions

The carboxylic acid reacts with hydrazine to form hydrazides, which participate in condensation reactions with carbonyl compounds.

Reaction Reagents Conditions Product References
Hydrazide synthesisHydrazine hydrate in ethanolReflux, 6 hours3-[(tert-Butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanehydrazide
Hydrazone formationAcetophenone in ethanolReflux, 12 hours(E/Z)-3-[(tert-Butoxycarbonyl)amino]-N'-(1-phenylethylidene)-3-(4-hydroxyphenyl)propanehydrazide

Example :

  • Hydrazide derivatives exhibit antifungal activity against drug-resistant pathogens, with IC₅₀ values ranging from 2–8 µg/mL .

Cyclization Reactions

The hydrazide intermediate undergoes cyclization to form heterocyclic compounds.

Reaction Reagents Conditions Product References
Pyrrole synthesis2,5-Hexanedione in 2-propanolReflux, acetic acid catalyst3-((4-Hydroxyphenyl)amino)-1,5-dimethyl-2,4-diphenylpyrrole
Isatin condensationIsatin in ethanolReflux, 8 hours3-((4-Hydroxyphenyl)amino)-N'-(2-oxoindolin-3-ylidene)propanehydrazide

Example :

  • Cyclization with 2,5-hexanedione produces pyrrole derivatives, which are characterized by NMR and mass spectrometry .

Substitution Reactions at the Amino Group

The free amine (post-Boc deprotection) undergoes nucleophilic substitution or acylation.

Reaction Reagents Conditions Product References
AcylationAcetic anhydride in DCMRoom temperature, 4 hours3-Acetamido-3-(4-hydroxyphenyl)propanoic acid
AlkylationBenzyl bromide, K₂CO₃ in DMF60°C, 12 hours3-(Benzylamino)-3-(4-hydroxyphenyl)propanoic acid

Example :

  • Acylation with acetic anhydride modifies the amino group, altering the compound’s physicochemical properties for targeted drug delivery .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid derivatives as promising candidates for anticancer therapies. Research indicates that compounds derived from this structure exhibit significant cytotoxic effects against various cancer cell lines, particularly non-small cell lung cancer (NSCLC).

Case Study: Anticancer Activity Evaluation

In a study published in Molecules, a series of derivatives were synthesized and tested for their anticancer properties using the A549 lung cancer cell line. The results demonstrated that certain derivatives reduced cell viability by over 50% and inhibited cell migration, suggesting their potential as therapeutic agents. Notably, compound 20 exhibited potent antioxidant properties alongside its anticancer activity, indicating a dual mechanism of action that could be leveraged in drug development .

CompoundCell LineViability Reduction (%)Antioxidant Activity
Compound 20A54950%High
Compound 12A54940%Moderate
Compound 29A54945%Moderate

Antioxidant Properties

The antioxidant capabilities of this compound derivatives have been extensively studied. These compounds demonstrate the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

Case Study: Antioxidant Activity Assessment

The antioxidant activity of these compounds was evaluated using various assays, including the DPPH radical scavenging assay and ferric ion reduction assays. The findings indicated that some derivatives exhibited antioxidant activity comparable to established antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). This suggests their potential utility in formulations aimed at mitigating oxidative damage in biological systems .

Assay TypeCompound TestedActivity Level
DPPH ScavengingCompound 20High
Ferric Ion ReductionCompound 17Moderate

Synthetic Versatility

The synthetic pathways for producing derivatives of this compound are straightforward, allowing for easy modification and scaling up for industrial applications. The ability to synthesize these compounds through one or two-step reactions using commercially available building blocks enhances their attractiveness for further research and development in pharmaceutical applications .

Potential in Drug Formulation

Given its favorable properties, this compound can be utilized in drug formulations aimed at targeting specific diseases related to oxidative stress and cancer. Researchers are exploring its incorporation into delivery systems that enhance bioavailability and therapeutic efficacy.

Mechanism of Action

The mechanism by which 3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid exerts its effects is primarily through its interaction with enzymes and receptors. The Boc-protected amino group allows for selective binding to active sites, while the hydroxyl group on the phenyl ring can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in studying biochemical pathways and developing targeted therapies.

Comparison with Similar Compounds

Similar Compounds

    Tyrosine: The parent amino acid from which 3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid is derived.

    N-Acetyltyrosine: Another derivative of tyrosine with an acetyl group instead of a Boc group.

    Tyrosine Methyl Ester: A methyl ester derivative of tyrosine.

Uniqueness

This compound is unique due to its Boc-protected amino group, which provides stability and selectivity in chemical reactions. This makes it particularly useful in synthetic chemistry and drug development, where precise control over reaction conditions and product formation is essential.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Biological Activity

3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid (commonly referred to as Boc-3-(4-Hydroxyphenyl)alanine) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and findings from recent studies.

  • Molecular Formula : C₁₄H₁₉NO₅
  • Molecular Weight : 281.30 g/mol
  • Melting Point : 143-145 °C
  • CAS Number : 454473-84-8

1. Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as effective anticancer agents. Notably, a study published in Molecules demonstrated that derivatives of this compound exhibited selective cytotoxicity against A549 non-small cell lung cancer (NSCLC) cells. The most promising candidates reduced cell viability by up to 50% and inhibited cell migration in vitro .

Table 1: Anticancer Activity of Derivatives

CompoundCell LineViability Reduction (%)Migration Inhibition
Compound 12A54950%Yes
Compound 20A54950%Yes
DoxorubicinA54970%Yes

The study also compared these compounds to standard chemotherapeutic agents like doxorubicin and cisplatin, revealing that certain derivatives displayed comparable or enhanced efficacy, suggesting their potential as novel therapeutic agents .

2. Antioxidant Properties

In addition to anticancer activity, these compounds have shown significant antioxidant properties. The DPPH radical scavenging assay indicated that some derivatives effectively neutralized free radicals, with compound 20 exhibiting the highest antioxidant capacity among the tested samples .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging (%)
Ascorbic Acid (Control)95%
Compound 2090%
BHT (Control)22%

These findings underscore the structural dependency of antioxidant activity, where specific substitutions on the phenolic ring enhance radical scavenging capabilities .

3. Antimicrobial Activity

The antimicrobial potential of this compound derivatives has also been explored. Research indicates that these compounds can target multidrug-resistant pathogens, making them valuable in addressing global health concerns related to antibiotic resistance .

Table 3: Antimicrobial Efficacy Against Drug-Resistant Strains

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
E. coli (ESKAPE group)15
S. aureus (MRSA)10
C. albicans20

The ability of these derivatives to inhibit growth in drug-resistant strains highlights their potential as new antimicrobial agents .

Case Study: Anticancer Efficacy in NSCLC

A recent investigation focused on the anticancer properties of Boc-3-(4-Hydroxyphenyl)alanine derivatives in NSCLC models. The study utilized various concentrations of these compounds and monitored cell viability and apoptosis markers. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations compared to controls .

Case Study: Antioxidant Activity Assessment

Another study evaluated the antioxidant capabilities of these compounds using a series of assays including FRAP and DPPH. The results confirmed that certain structural modifications significantly enhanced antioxidant activity, suggesting pathways for further optimization in drug design .

Q & A

Basic: What are the optimal synthetic routes for preparing 3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid, and what key reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group to prevent unwanted side reactions. Key steps include:

  • Coupling Reactions : Use DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent in dichloromethane (CH₂Cl₂) with DMAP (4-dimethylaminopyridine) as a catalyst to form ester intermediates .
  • Deprotection and Purification : After Boc protection, LiOH-mediated hydrolysis in tetrahydrofuran (THF)/water mixtures removes protecting groups. Crude products are purified via silica gel chromatography (e.g., petroleum ether/ethyl acetate gradients) or preparative HPLC for high purity .
  • Critical Conditions : Solvent choice (DMF for polar intermediates), reaction time (2–24 hours), and temperature (room temperature to reflux) significantly affect yields (reported up to 61.6%) .

Advanced: How can computational methods like in silico ADME prediction guide structural modifications for improved pharmacokinetics?

Methodological Answer:

  • ADME Modeling : Tools like SwissADME or Schrödinger’s QikProp predict absorption, distribution, metabolism, and excretion. For example, logP values and polar surface area (PSA) are optimized by introducing hydrophilic substituents (e.g., sulfates or glucuronides) to enhance solubility .
  • Metabolic Stability : Phase II metabolism (e.g., glucuronidation or sulfation) is simulated to identify metabolic soft spots. Derivatives with bulky substituents at the 4-hydroxyphenyl group show reduced CYP450-mediated oxidation, improving half-life .

Basic: What spectroscopic techniques are critical for characterizing the structure and purity of this compound?

Methodological Answer:

  • 1H NMR : Key signals include the Boc group’s tert-butyl protons (1.2–1.4 ppm) and aromatic protons from the 4-hydroxyphenyl moiety (6.7–7.2 ppm). The α-proton adjacent to the amino group appears as a multiplet near 4.0–4.5 ppm .
  • LCMS (ESI) : Confirms molecular weight ([M+H]+ expected for C₁₄H₁₉NO₅: 282.13) and detects impurities (e.g., incomplete deprotection products) .
  • HPLC Purity Analysis : Reverse-phase columns (e.g., XBridge phenyl) with UV detection at 254 nm ensure >95% purity .

Advanced: What strategies resolve contradictions in biological activity data across derivatives of this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., halogenation or heterocyclic additions) identifies critical functional groups. For example, replacing the 4-hydroxyl group with a methoxy group reduces antifungal activity but enhances anticancer potency .
  • Dose-Response Assays : IC₅₀ values against ESKAPE pathogens (e.g., S. aureus) are compared using standardized microdilution methods to validate activity trends .

Basic: How does the Boc protecting group influence the compound’s reactivity in subsequent synthetic steps?

Methodological Answer:

  • Amine Protection : The Boc group stabilizes the amino group during acidic or oxidative reactions, preventing undesired nucleophilic attacks.
  • Selective Deprotection : Trifluoroacetic acid (TFA) in dichloromethane selectively removes Boc without disrupting the 4-hydroxyphenyl moiety, enabling further functionalization (e.g., peptide coupling) .

Advanced: What in vitro models evaluate metabolic stability, and how do phase II metabolites influence bioavailability?

Methodological Answer:

  • Liver Microsome Assays : Incubation with mouse or human liver microsomes identifies phase I metabolites (e.g., dehydroxylation to 3-(4-hydroxyphenyl)propanoic acid). Phase II metabolites (e.g., glucuronidated or sulfated derivatives) are detected via LC-MS/MS .
  • Impact on Bioavailability : Glucuronidation increases hydrophilicity, reducing membrane permeability but enhancing renal excretion. Sulfation may prolong circulation by resisting enzymatic degradation .

Basic: What common impurities arise during synthesis, and how are they identified and removed?

Methodological Answer:

  • Byproducts : Unreacted starting materials (e.g., tert-butyldimethylsilyl chloride) or incomplete coupling intermediates.
  • Detection : LCMS identifies impurities via mass shifts (e.g., +56 Da for Boc-adducts).
  • Purification : Silica gel chromatography (ethyl acetate/hexane) or preparative HPLC resolves these impurities .

Advanced: How do modifications at the 4-hydroxyphenyl moiety impact enzyme affinity in anticancer research?

Methodological Answer:

  • Substituent Effects : Fluorination at the para position increases electron-withdrawing effects, enhancing binding to tyrosine kinase domains. Conversely, methylthio (-SCH₃) groups improve hydrophobic interactions with enzyme pockets .
  • Enzymatic Assays : Kinase inhibition is quantified via fluorescence polarization (FP) or radioactive ATP-binding assays, with IC₅₀ values correlated to substituent size and polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.